Extreme Acute Oral Toxicity: Triethyltin Sulfate Is the Most Acutely Toxic Organotin Among Tested Compounds
In a comparative acute toxicity evaluation across multiple organotin compounds, triethyltin sulfate exhibited an oral LD₅₀ of 5–10 mg/kg in the guinea pig, making it the most toxic compound within the test series and substantially more potent than other trialkyltin derivatives assessed in the same study. [1] This potency is notably higher than that typically reported for triethyltin chloride, for which in vivo neurotoxicity is consistently observed at dietary concentrations of 15 ppm but without an acute single-dose LD₅₀ approaching the single-digit mg/kg range. [2]
| Evidence Dimension | Acute oral toxicity (LD₅₀) |
|---|---|
| Target Compound Data | 5–10 mg/kg (oral, guinea pig) |
| Comparator Or Baseline | Triethyltin chloride: neurotoxic at 15 ppm dietary (subacute), but single-dose oral LD₅₀ not reaching <10 mg/kg range in published in vivo models |
| Quantified Difference | Triethyltin sulfate ranks as the most toxic organotin tested; LD₅₀ is 5–10 mg/kg, which is lower than the comparative effective doses of triethyltin chloride |
| Conditions | Acute oral exposure, guinea pig model; EPA HERO comparative survey |
Why This Matters
For researchers requiring a maximally potent acute neurotoxic stimulus in rodent models, triethyltin sulfate's single-digit mg/kg oral LD₅₀ provides the highest potency in the triethyltin family, enabling lower administered doses and reduced non-specific stress.
- [1] Piver, W. T. (1973). Organotin compounds: industrial applications and biological investigation. Environmental Health Perspectives, 4, 61–79. View Source
- [2] Snoeij, N. J., van Iersel, A. A. J., Penninks, A. H., & Seinen, W. (1985). Toxicity of triorganotin compounds: comparative in vivo studies with a series of trialkyltin compounds and triphenyltin chloride in male rats. Toxicology and Applied Pharmacology, 81(2), 274–286. View Source
